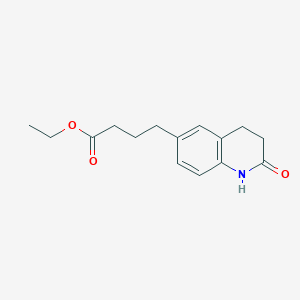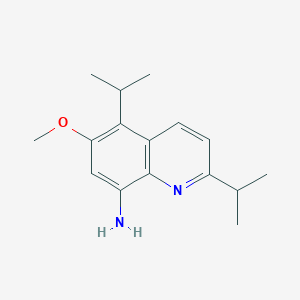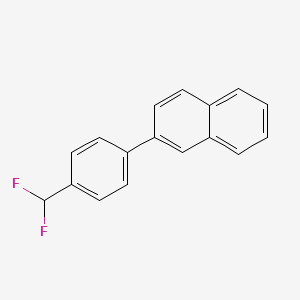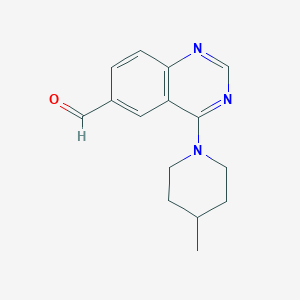
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is a chemical compound with the molecular formula C15H17N3O. It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperidine. One common method includes the use of aldehyde intermediates, which react with 4-methylpiperidine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
化学反応の分析
Types of Reactions
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline-6-carboxylic acid derivatives, alcohol derivatives, and substituted quinazoline compounds.
科学的研究の応用
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
Similar Compounds
4-Quinazolinone: A structurally similar compound with various pharmacological activities.
2-Quinazolinone: Another isomer with different biological properties.
4-Methylquinazoline: A derivative with distinct chemical reactivity.
Uniqueness
4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinazoline core with the piperidine moiety makes it a valuable scaffold for drug development and organic synthesis .
特性
CAS番号 |
648449-22-3 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3 |
InChIキー |
QRJCUEYCCGXNKV-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


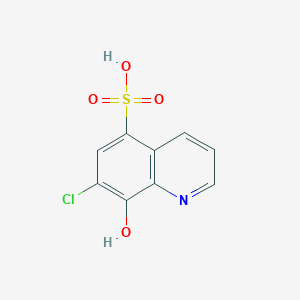




![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)
